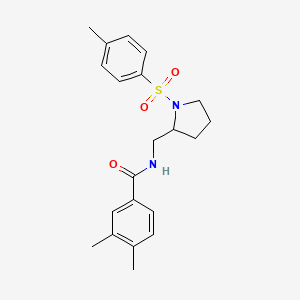

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule is a benzamide derivative, which is a class of compounds containing a benzene ring and an amide group . The pyrrolidine ring, a five-membered nitrogen heterocycle, is also present in this compound . These types of compounds are often used in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamide derivatives are typically synthesized through the condensation of benzoic acids and amines . Pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the benzamide and pyrrolidine groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzamide and pyrrolidine derivatives can undergo a variety of reactions, including those involving their amide and nitrogen groups .Applications De Recherche Scientifique

Nonaqueous Capillary Electrophoresis of Related Substances

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the utility of such methods in the quality control and analysis of pharmaceutical compounds. This approach could potentially apply to the analysis of "3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide" and similar compounds for purity assessment and identification of related substances (Ye et al., 2012).

Building Blocks for Synthesis of Novel Compounds

Another research focused on the use of 4-toluenesulfonamide as a building block for synthesizing novel triazepines, pyrimidines, and azoles, illustrating the versatility of tosyl-containing compounds in creating a diverse array of chemical structures. This highlights the potential for "3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide" to serve as a precursor or intermediate in the synthesis of novel organic compounds with various applications (Khodairy et al., 2016).

Herbicidal Activity of Benzamides

Research on dimethylpropynylbenzamides, a group of benzamides, has shown herbicidal activity on annual and perennial grasses, suggesting potential agricultural applications for benzamide derivatives. This could imply a research direction for evaluating the herbicidal potential of "3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide" and related compounds (Viste et al., 1970).

Synthesis and Characterization of Polyamides

A study on the synthesis and characterization of highly soluble polyamides derived from specific diamines suggests the importance of chemical synthesis in creating materials with desirable properties such as solubility and thermal stability. Research into the chemical reactions and applications of "3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide" could contribute to the development of new materials with specific functionalities (Liaw et al., 2002).

Mécanisme D'action

Target of Action

The primary targets of the compound “3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide” are currently unknown. The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Mode of Action

It’s worth noting that many benzanilides and their derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

It’s worth noting that many indole derivatives, which share a similar structure to this compound, have been found to affect a variety of biochemical pathways .

Pharmacokinetics

It’s worth noting that many indole derivatives, which share a similar structure to this compound, have been found to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Orientations Futures

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis methods. Additionally, the structure-activity relationship could be studied to better understand how changes in the molecule’s structure affect its biological activity .

Propriétés

IUPAC Name |

3,4-dimethyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-15-6-10-20(11-7-15)27(25,26)23-12-4-5-19(23)14-22-21(24)18-9-8-16(2)17(3)13-18/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMXGIKPSKTIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2764420.png)

![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2764424.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea](/img/structure/B2764430.png)

![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)

![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)

amine hydrobromide](/img/no-structure.png)